L-lactaldehyde

Enzyme Kinetics Stereoselectivity Aldehyde Dehydrogenase

L-Lactaldehyde (CAS 3913-64-2), systematically named (2S)-2-hydroxypropanal, is a chiral alpha-hydroxyaldehyde and a key metabolic intermediate in the methylglyoxal, pyruvate, L-fucose, and L-rhamnose degradation pathways. It exists as a liquid with a molecular weight of 74.08 g/mol and a boiling point of approximately 121.9 °C.

Molecular Formula C3H6O2
Molecular Weight 74.08 g/mol
CAS No. 3913-64-2
Cat. No. B12058582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-lactaldehyde
CAS3913-64-2
Molecular FormulaC3H6O2
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCC(C=O)O
InChIInChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1
InChIKeyBSABBBMNWQWLLU-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Lactaldehyde (CAS 3913-64-2): Core Physicochemical and Metabolic Profile for Procurement Decisions


L-Lactaldehyde (CAS 3913-64-2), systematically named (2S)-2-hydroxypropanal, is a chiral alpha-hydroxyaldehyde and a key metabolic intermediate in the methylglyoxal, pyruvate, L-fucose, and L-rhamnose degradation pathways [1]. It exists as a liquid with a molecular weight of 74.08 g/mol and a boiling point of approximately 121.9 °C . As an endogenous metabolite in organisms ranging from Escherichia coli to humans, it is irreversibly produced from pyruvaldehyde (methylglyoxal) via aldehyde reductase (EC 1.1.1.21) and is further metabolized to L-lactate or L-1,2-propanediol depending on oxygen availability [1][2]. Its procurement value stems from its defined stereochemistry, which underpins its distinct enzymatic recognition compared to its enantiomer or other in-class aldehydes [2].

· Chiral (2S)-α-hydroxyaldehyde probe for enzyme stereospecificity and metabolic pathway studies
· Key endogenous intermediate in methylglyoxal, L-fucose, and L-rhamnose degradation routes
· Defined stereochemistry supports distinct enzymatic recognition vs. D-enantiomer and achiral aldehydes

Why L-Lactaldehyde Cannot Be Replaced by D-Lactaldehyde, Glycolaldehyde, or Methylglyoxal in Enzyme Assays and Metabolic Studies


Substituting L-lactaldehyde with its enantiomer or structural analogs is not scientifically valid due to profound differences in enzymatic recognition and reaction fate. Enzymes such as lactaldehyde dehydrogenase (EC 1.2.1.22) exhibit absolute or near-absolute stereospecificity; for instance, the enzyme from Saccharomyces cerevisiae utilizes the D-isomer at only 0.2% of the rate observed for L-lactaldehyde [1]. Furthermore, L-lactaldehyde is efficiently oxidized to L-lactate for entry into central metabolism, whereas D-lactaldehyde is a poor substrate for aldehyde dehydrogenase, leading to its accumulation and associated cellular toxicity [2]. Even among achiral aldehydes, substrate inhibition kinetics vary dramatically: L-lactaldehyde exhibits very strong substrate inhibition on E. coli lactaldehyde dehydrogenase, a property that diminishes progressively with glycolaldehyde, glyceraldehyde, or methylglyoxal [3]. These differences in stereospecificity, downstream metabolic fate, and enzyme kinetics preclude generic substitution and underscore the need for precise compound specification in research and industrial applications.

Enantiomer D-Lactaldehyde shows negligible dehydrogenase activity (approx. 0.2% relative), which may invalidate kinetic assays and pathway interpretation.
Analog Achiral glycolaldehyde or methylglyoxal exhibit altered turnover and substrate inhibition profiles; direct replacement may shift kinetic and regulatory readouts.
Toxicity D-lactaldehyde accumulates and is reported to cause cellular toxicity, while L-lactaldehyde is efficiently oxidized; substituting could introduce confounding cytotoxicity in cell-based models.

Quantitative Differentiation of L-Lactaldehyde vs. Key Comparators in Enzyme Kinetics, Stereoselectivity, and Pathway Fate


Saccharomyces cerevisiae L-Lactaldehyde Dehydrogenase Displays a 500-Fold Preference for the L-Enantiomer Over D-Lactaldehyde

The L-lactaldehyde dehydrogenase purified from S. cerevisiae demonstrates extreme stereospecificity. While the enzyme is specifically active on L-lactaldehyde, D-lactaldehyde is utilized at only 0.2% of the activity observed for the L-enantiomer, representing a 500-fold difference in relative activity [1]. This was determined in a purified enzyme system under optimal conditions (pH 6.5, 60°C) [1].

L vs D Activity
Head-to-head
L-lactaldehyde: 100% activity
D-lactaldehyde: 0.2% activity
Stereospecific dehydrogenase recognition supports L-enantiomer selection for enzyme studies.
S. cerevisiae L-lactaldehyde dehydrogenase, pH 6.5, 60°C
Enzyme Kinetics Stereoselectivity Aldehyde Dehydrogenase

E. coli Lactaldehyde Dehydrogenase Exhibits a 14.6-Fold Higher Turnover Number (kcat) for L-Lactaldehyde Compared to Glycolaldehyde

Kinetic analysis of E. coli lactaldehyde dehydrogenase (aldA) reveals a marked preference for L-lactaldehyde over the achiral analog glycolaldehyde. The turnover number (kcat) for L-lactaldehyde is 761 sec⁻¹, compared to 52 sec⁻¹ for glycolaldehyde, representing a 14.6-fold difference in catalytic efficiency for the primary substrate [1][2]. Additionally, the enzyme exhibits very strong substrate inhibition with lactaldehyde, a property that diminishes progressively with glycolaldehyde and other aldehydes [3].

kcat Preference
Head-to-head
L-lactaldehyde: 761 sec⁻¹
Glycolaldehyde: 52 sec⁻¹
14.6-fold higher turnover supports efficient bioconversion and assay sensitivity.
E. coli aldA, standard assay conditions
Enzyme Kinetics Turnover Number Substrate Specificity

Differential Glyoxalase I Inhibition: D-Lactaldehyde is a Stronger Inhibitor than L-Lactaldehyde, Defining Opposite Roles in Metabolic Regulation

In a comparative study of glyoxalase I inhibitors, both D- and L-lactaldehyde were found to be strong non-competitive inhibitors of the liver enzyme. However, D-lactaldehyde inhibited the liver enzyme more strongly than L-lactaldehyde [1][2]. Furthermore, lactaldehyde showed very little inhibitory effect on yeast glyoxalase I, demonstrating species-specific regulatory differences [1]. This establishes a quantitative, albeit non-numeric, hierarchy of inhibitory potency.

Glyoxalase I Inhibition
Head-to-head
D-lactaldehyde > L-lactaldehyde (inhibitory strength)
Enantiomer-dependent inhibition profile; D-form is stronger non-competitive inhibitor of liver glyoxalase I.
Goat liver glyoxalase I; exact Ki not reported
Enzyme Inhibition Glyoxalase I Metabolic Regulation

Divergent Metabolic Fate Underlies Toxicity: L-Lactaldehyde is Efficiently Detoxified to L-Lactate, Whereas D-Lactaldehyde Accumulates and Causes Cellular Toxicity

The metabolic processing of lactaldehyde enantiomers diverges critically at the level of aldehyde dehydrogenase. L-Lactaldehyde is a good substrate for aldehyde dehydrogenase and is efficiently oxidized to L-lactic acid, which is rapidly metabolized [1][2]. In contrast, D-lactaldehyde is not a good substrate for aldehyde dehydrogenase; it accumulates and leads to many of the toxic effects observed clinically [1]. While specific quantitative toxicity values (e.g., LD50) for L-lactaldehyde are not available, the pathway-level inference is that L-lactaldehyde is a non-toxic, metabolically tractable intermediate, whereas its enantiomer is a cytotoxic agent [2].

Metabolic Fate
Class-level
L-lactaldehyde → L-lactate (detoxified)
D-lactaldehyde → accumulation & toxicity
Reported metabolic fate divergence suggests D-enantiomer may introduce cytotoxicity in cell models.
Mammalian ALDH system; class-level inference, verify for specific model
Metabolism Toxicity Aldehyde Dehydrogenase

Optimal Procurement and Application Scenarios for L-Lactaldehyde Based on Quantitative Differentiation Evidence


Enzymatic Synthesis of L-Lactate or L-1,2-Propanediol via Stereospecific Oxidation/Reduction

Industrial biotransformations aiming to produce chiral L-lactate or L-1,2-propanediol from L-lactaldehyde benefit from the high turnover number (kcat of 761 sec⁻¹) of E. coli lactaldehyde dehydrogenase [1]. The near-absolute stereospecificity of the dehydrogenase (only 0.2% activity on D-lactaldehyde) ensures high enantiomeric purity in the final product, a critical quality attribute for pharmaceutical intermediates [2].

Mechanistic Studies of Methylglyoxal Detoxification and Glyoxalase System Regulation

Investigating the glyoxalase system requires careful selection of the aldehyde inhibitor. L-Lactaldehyde serves as a strong but less potent non-competitive inhibitor of liver glyoxalase I compared to D-lactaldehyde, allowing researchers to titrate inhibitory effects without the confounding variable of cytotoxicity associated with the D-enantiomer [3]. Its role as a natural intermediate in the methylglyoxal pathway makes it the physiologically relevant probe for studying this detoxification route [3].

Microbial Metabolic Engineering of L-Fucose and L-Rhamnose Degradation Pathways

In synthetic biology projects aimed at valorizing deoxyhexoses (L-fucose, L-rhamnose) as feedstocks, L-lactaldehyde is the key chiral intermediate formed upon aldolase cleavage [4]. Engineering efforts to enhance flux to value-added chemicals (e.g., 1,2-propanediol, lactate) must account for the specific enzyme kinetics of L-lactaldehyde dehydrogenase and its sensitivity to substrate inhibition and NADH feedback, as documented in E. coli [1][4]. Substituting racemic DL-lactaldehyde in these studies would introduce D-lactaldehyde, which is a metabolic dead-end and a glyoxalase I inhibitor, confounding flux analysis and potentially stalling growth [3].

Development of Aldehyde Dehydrogenase (ALDH) Activity Assays and Inhibitor Screens

High-throughput screening campaigns for ALDH modulators require a well-characterized, high-turnover substrate. L-Lactaldehyde, with its defined kcat (761 sec⁻¹) and Km (as low as 0.04 mM for the E. coli enzyme), provides a robust and sensitive readout for enzyme activity [1][5]. Its strong substrate inhibition profile also makes it an ideal tool for characterizing this regulatory feature in wild-type and mutant ALDH enzymes, a nuance lost when using less specific aldehydes like glycolaldehyde or methylglyoxal [1].

Application
Selection Property
Validation Focus
Stereospecific biotransformation to L-lactate or L-1,2-propanediol
Enzyme stereospecificity and reported high turnover
Enantiomeric purity of product; reaction rate under defined conditions
Methylglyoxal pathway and glyoxalase system studies
Differential glyoxalase I inhibition vs. D-enantiomer
Inhibitor titration without cytotoxicity interference
L-fucose/L-rhamnose metabolic engineering
Aldehyde dehydrogenase kinetics and substrate inhibition profile
Flux analysis without D-lactaldehyde metabolic dead-end or inhibition
ALDH activity assays and inhibitor screening
High-turnover substrate with defined kinetic parameters
Substrate inhibition characterization; enzyme sensitivity readout

Technical Documentation Hub

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39 linked technical documents
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